molecular formula C15H16ClNOS B3869590 1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-3-METHYLPIPERIDINE

1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-3-METHYLPIPERIDINE

Cat. No.: B3869590
M. Wt: 293.8 g/mol
InChI Key: NONLYCKWSORWCF-UHFFFAOYSA-N
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Description

1-(3-Chloro-1-benzothiophene-2-carbonyl)-3-methylpiperidine is an organic compound with a complex structure that includes a benzothiophene ring substituted with a chlorine atom and a carbonyl group, as well as a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-3-methylpiperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-1-benzothiophene-2-carbonyl)-3-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-chloro-1-benzothiophene-2-carbonyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-1-benzothiophene-2-carbonyl)-3-methylpiperidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS/c1-10-5-4-8-17(9-10)15(18)14-13(16)11-6-2-3-7-12(11)19-14/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONLYCKWSORWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-3-METHYLPIPERIDINE
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1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-3-METHYLPIPERIDINE
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1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-3-METHYLPIPERIDINE
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1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-3-METHYLPIPERIDINE
Reactant of Route 5
1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-3-METHYLPIPERIDINE
Reactant of Route 6
Reactant of Route 6
1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-3-METHYLPIPERIDINE

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